molecular formula C11H15F3N2O B1527839 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol CAS No. 1178787-47-7

2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol

Cat. No.: B1527839
CAS No.: 1178787-47-7
M. Wt: 248.24 g/mol
InChI Key: ZYUXJRMBKYSXMP-UHFFFAOYSA-N
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Description

2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol is an organic compound characterized by the presence of an amino group, an ethyl group, a trifluoromethyl group, and an anilino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)aniline with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol involves its interaction with various molecular targets. The amino and trifluoromethyl groups can interact with enzymes and receptors, potentially modulating their activity. The ethanol backbone allows for solubility and transport within biological systems, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol
  • 2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-propanol

Uniqueness

2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[2-amino-N-ethyl-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-2-16(5-6-17)10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,17H,2,5-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXJRMBKYSXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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